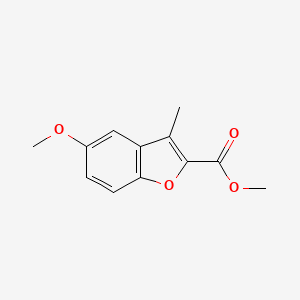

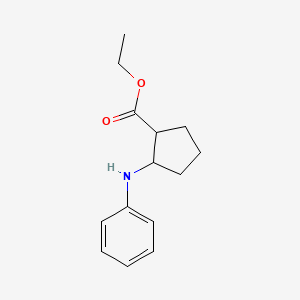

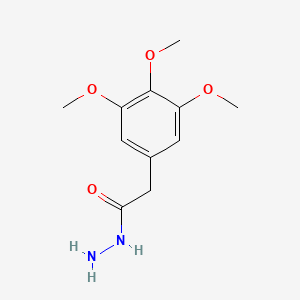

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Vue d'ensemble

Description

Chemical Reactions Analysis

Applications De Recherche Scientifique

-

Natural Products Synthesis

- Field : Organic Chemistry .

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

- Methods : The specific methods of synthesis would depend on the specific natural product being synthesized. Typically, these compounds are synthesized in a lab using various organic chemistry techniques .

- Results : Several natural products bearing benzofuran and its derivatives as a moiety have exhibited various biological activities .

-

Anti-tumor Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . They have been used in the development of anticancer agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-tumor agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-tumor properties .

- Results : Some benzofuran derivatives have shown promising results in anti-tumor therapy .

-

Anti-viral Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-viral . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-viral agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-viral properties .

- Results : Some benzofuran derivatives have shown promising results in anti-viral therapy .

-

Anti-Inflammatory Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as anti-inflammatory . They have been used in the development of anti-inflammatory agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-inflammatory properties .

- Results : Some benzofuran derivatives have shown promising results in anti-inflammatory therapy .

-

Antioxidant Agents

- Field : Medical and Pharmaceutical Sciences .

- Application : Benzofuran compounds have shown strong biological activities such as antioxidant . They have been used in the development of antioxidant agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed. Typically, these compounds are synthesized in a lab and then tested for their antioxidant properties .

- Results : Some benzofuran derivatives have shown promising results in antioxidant therapy .

Propriétés

IUPAC Name |

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMJOOOCVNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

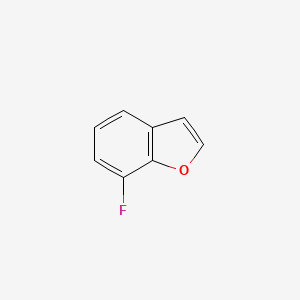

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)